molecular formula C20H13BrN2O B13006635 2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde

2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B13006635
M. Wt: 377.2 g/mol
InChI Key: JXRHMFUYBDUWMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their fused bicyclic structure, which consists of a pyridine ring fused to an imidazole ring. This particular compound is characterized by the presence of a bromine atom at the 6th position and a carbaldehyde group at the 3rd position of the imidazo[1,2-a]pyridine core, along with a biphenyl group attached to the 2nd position.

Preparation Methods

The synthesis of 2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the use of α-bromoketones and 2-aminopyridines as starting materials. The reaction proceeds via a one-pot tandem cyclization/bromination process, where tert-butyl hydroperoxide (TBHP) is used as an oxidant . The reaction conditions are typically mild and do not require the use of a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

Common reagents used in these reactions include TBHP, sodium borohydride, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde can be compared with other similar compounds, such as:

These compounds share the imidazo[1,2-a]pyridine core structure but differ in the substituents attached to the core. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H13BrN2O

Molecular Weight

377.2 g/mol

IUPAC Name

6-bromo-2-(4-phenylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C20H13BrN2O/c21-17-10-11-19-22-20(18(13-24)23(19)12-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H

InChI Key

JXRHMFUYBDUWMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N4C=C(C=CC4=N3)Br)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.